cRIPGBM

Description

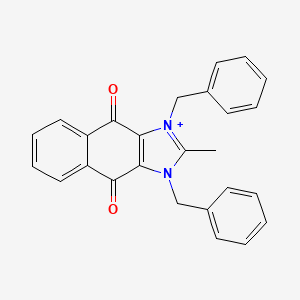

Structure

3D Structure

Properties

Molecular Formula |

C26H20ClFN2O2 |

|---|---|

Molecular Weight |

446.91 |

IUPAC Name |

1-Benzyl-3-(4-fluorobenzyl)-2-methyl-4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride |

InChI |

InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 |

InChI Key |

IHNGETPFBJHWFE-UHFFFAOYSA-M |

SMILES |

O=C(C1=C2[N+](CC3=CC=C(F)C=C3)=C(C)N1CC4=CC=CC=C4)C5=C(C=CC=C5)C2=O.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

cRIPGBM |

Origin of Product |

United States |

Discovery and Formation of Cripgbm

Identification of the Parent Compound RIPGBM from Chemical Libraries

The parent compound, RIPGBM (Receptor-Interacting Protein kinase Glioblastoma Multiforme), was initially identified through a comprehensive large-scale cell-based chemical screen caymanchem.comsigmaaldrich.comtargetmol.comnih.govnih.gov. This extensive screening effort involved evaluating over 10^6 small molecules caymanchem.comsigmaaldrich.comtargetmol.comnih.govnih.gov. The primary objective of this screen was to pinpoint compounds capable of selectively inducing cell death in primary patient-derived Glioblastoma Multiforme (GBM) Cancer Stem Cells (CSCs) caymanchem.comsigmaaldrich.comtargetmol.comnih.govnih.govnih.govapexbt.com. Among the vast array of tested compounds, RIPGBM emerged as a standout candidate due to its notable ability to selectively eliminate GBM CSCs while largely sparing healthy, non-diseased cell types nih.gov.

Endogenous Formation and Selective Generation of cRIPGBM in Specific Cellular Contexts

This compound is a proapoptotic derivative of RIPGBM sigmaaldrich.comnih.govwikipedia.orgfluoroprobe.comnih.gov. Metabolite identification studies have demonstrated that RIPGBM undergoes an intramolecular cyclization reaction specifically within GBM cells, leading to the formation of this compound, which is characterized as an imidazolium (B1220033) species caymanchem.comsigmaaldrich.combioregistry.ionih.gov. This conversion process is observed to occur selectively in diseased cells, such as GBM CSCs, exhibiting a differential rate of formation when compared to insensitive, non-diseased control cell types caymanchem.comsigmaaldrich.comnih.govapexbt.combioregistry.ionih.govbiorbyt.com. The cell-type selectivity observed with RIPGBM is, at least in part, attributed to its function as a prodrug, wherein its activation is selectively enhanced in transformed GBM cells caymanchem.comsigmaaldrich.comnih.govnih.govapexbt.comwikipedia.orgnih.govadooq.commedchemexpress.com.

Redox-Dependent Prodrug-Like Activation Mechanisms

The selective formation of this compound in GBM CSCs is largely driven by redox-dependent bioactivation mechanisms sigmaaldrich.comtargetmol.comnih.govapexbt.comnih.govbiorbyt.com. This prodrug-like activation involves an altered redox potential or specific redox-related biotransformations prevalent in sensitive cancer cell types caymanchem.com. It is hypothesized that the reduction of the quinone moiety within the RIPGBM structure is a key step in this process caymanchem.com. This reduction enhances the nucleophilicity of the benzylic amine, thereby facilitating its subsequent addition to an adjacent acetamido group caymanchem.com. While the involvement of redox processes is clear, it remains an area of ongoing investigation whether this cyclization is dependent on a specific enzymatic conversion unique to certain cell types or solely on the altered cellular redox potential within the tumor microenvironment nih.gov.

Intramolecular Cyclization Processes in Biological Systems

The transformation of RIPGBM into this compound occurs through an intramolecular cyclization reaction within GBM cells caymanchem.combioregistry.ionih.gov. This cyclization is followed by a dehydration event, resulting in the formation of the cytotoxic imidazolium species, this compound caymanchem.com. Research findings indicate that the cyclized species, this compound, exhibits enhanced potency in inducing apoptosis in GBM CSCs when compared to its parent compound, RIPGBM nih.govadooq.com. However, this increased potency of this compound is accompanied by a reduced selectivity towards control cells, underscoring the importance of RIPGBM's prodrug activation for cell type-specific targeting nih.govadooq.com. The selective cell death induced by RIPGBM in GBM CSCs is thus intrinsically linked to this redox-dependent prodrug-like process and the subsequent cell type-dependent formation of the more potent this compound nih.govadooq.com.

Detailed Research Findings: Potency Data

The following table summarizes the reported potency (EC50/IC50 values) of RIPGBM and this compound across various cell lines, highlighting their differential activities.

| Compound | Cell Type (Description) | EC50/IC50 Value | Source |

| RIPGBM | Glioblastoma Multiforme Cancer Stem Cells (GBM CSCs) | ≤ 500 nM | caymanchem.comtargetmol.comwikipedia.orgadooq.commedchemexpress.com |

| RIPGBM | GBM-1 cells | 220 nM (0.22 μM) | caymanchem.comadooq.com |

| RIPGBM | Human Neural Stem Cells (NPCs) | 1.7 μM | caymanchem.com |

| RIPGBM | Primary Human Astrocytes | 2.9 μM | caymanchem.com |

| RIPGBM | Primary Human Lung Fibroblasts (HLFs) | 3.5 μM | caymanchem.com |

| This compound | GBM-1 cells | 68 nM | adooq.com |

| This compound | GBM-1 cells | 63 nM | sigmaaldrich.com |

| This compound | GBM-5 cells | 95 nM | sigmaaldrich.com |

| This compound | GBM-39 cells | 290 nM | sigmaaldrich.com |

| This compound | Human Neural Progenitor Cells (NPCs) | 190 nM | sigmaaldrich.com |

| This compound | Astrocytes | 710 nM | sigmaaldrich.com |

| This compound | Lung Fibroblasts | 960 nM | sigmaaldrich.com |

Synthetic and Analytical Methodologies in Cripgbm Research

Chemical Synthesis Approaches for cRIPGBM and its Analogs

This compound is identified as a proapoptotic derivative of RIPGBM, formed through an intramolecular cyclization reaction that occurs selectively within GBM cells. nih.gov This conversion from RIPGBM to this compound involves a dehydration event. Mechanistically, it is hypothesized that the reduction of the quinone moiety in RIPGBM increases the nucleophilicity of the benzylic amine, leading to its addition to the acetamido group and subsequent loss of water, thereby forming the cyclized imidazolium (B1220033) species, this compound.

The putative cyclic derivative, this compound, has been successfully synthesized and subsequently evaluated in research settings. While specific detailed synthetic schemes for this compound itself are often found in the supplementary information of research articles, the general approach for synthesizing similar quinone salt analogues, such as imidazolium salts, often involves reactions that lead to the formation of cyclic structures and subsequent salt formation. This highlights the intricate chemical transformations involved in generating this compound from its precursor.

Advanced Mass Spectrometry-Based Metabolite Identification and Profiling

Mass spectrometry (MS) plays a pivotal role in the identification and profiling of this compound as a key metabolite. Metabolite identification studies utilizing MS-based approaches have been instrumental in revealing that RIPGBM undergoes selective intramolecular cyclization to form this compound within GBM cells. nih.gov This selective conversion is a crucial aspect of this compound's activity profile.

High-resolution Orbitrap liquid chromatography-mass spectrometry (LC-MS) analysis has been employed to evaluate the formation of this compound from RIPGBM in various cell types. The identity of this compound was confirmed through accurate mass measurements, with a measured mass-to-charge ratio (m/z) of 411.1506, and further validated by detailed MS² fragmentation data. This rigorous analytical characterization is essential for confirming the structural integrity and cellular formation of this compound.

Orbitrap mass spectrometry is a state-of-the-art analytical technique renowned for its high resolution and accurate mass capabilities, making it an indispensable tool for the characterization of complex biological samples and mixtures. The operational principle of an Orbitrap mass analyzer involves the oscillation of ions within a cylindrical electrode, with signals detected and processed via Fourier transforms to yield precise mass-to-charge ratios. Electrospray Ionization (ESI) is the standard method for introducing samples into Orbitrap mass spectrometers, particularly suitable for biological analytes. This technology is widely applied for the identification and characterization of unknown compounds, including those relevant to metabolomics research.

Development and Application of Photoactivatable Affinity Probes (PAP)

The development and application of photoactivatable affinity probes (PAPs) have been critical for elucidating the biomolecular targets of this compound. A specific photoactivatable affinity probe derivative of this compound, known as this compound-PAP, has been successfully utilized in these investigations. nih.gov Notably, this compound-PAP was designed to retain biological activity, demonstrating an EC₅₀ within fivefold of the parent this compound molecule. These probes are powerful tools for target identification studies in chemical biology.

The design of this compound-PAP reagents was informed by comprehensive structure-activity relationship (SAR) studies conducted on the parent compound, RIPGBM. These studies identified specific sites on the RIPGBM core that were amenable to chemical modification without compromising the compound's core activity. This structural information was then leveraged to strategically design and synthesize the photoactivatable affinity probe derivatives, including this compound-PAP. nih.gov The chemical structure of this compound-PAP has been detailed in relevant research publications. nih.gov

Photo-cross-linking methodologies, particularly when coupled with mass spectrometry, are instrumental in identifying direct protein targets of small molecules like this compound. A mass spectrometry-based proteomics approach, employing the photoactivatable affinity probe this compound-PAP, successfully identified Receptor-Interacting Protein Kinase 2 (RIPK2) as a relevant biomolecular target for this compound. nih.gov

These studies involve incubating live GBM CSCs with this compound-PAP, followed by photo-cross-linking and subsequent MS-based proteomic analysis for target identification. In vitro competitive binding assays further corroborate these findings, demonstrating the interaction between this compound-PAP and purified recombinant full-length RIPK2. nih.gov

Photo-cross-linking reagents are designed to covalently link interacting biomolecules—such as proteins, domains, or peptides—by forming chemical bonds between specific amino acid functional groups that are in close proximity. These photoreactive crosslinking reagents are particularly valuable for defining spatial relationships between interacting entities. The process typically involves flash photolysis of the photoactivatable probes, allowing for the controlled release or activation of the probe with high spatial and temporal precision. For the analysis of photo-cross-linked peptides, various mass spectrometry fragmentation methods, including collision-induced dissociation (CID), beam-type CID (HCD), electron-transfer dissociation (ETD), and their combinations (ETciD, EThcD), are employed to gain structural insights into the cross-linked products.

Molecular Target Identification and Characterization of Cripgbm

Identification of Receptor-Interacting Protein Kinase 2 (RIPK2) as the Primary Target

Research has identified Receptor-Interacting Protein Kinase 2 (RIPK2) as the principal molecular target of cRIPGBM. nih.govresearchgate.netnih.gov this compound is an active metabolite formed from its parent compound, RIPGBM, particularly within glioblastoma multiforme (GBM) cancer stem cells (CSCs). nih.govcaymanchem.com Pharmacological data indicate that the apoptosis-inducing effect of this compound stems from its direct interaction with RIPK2. nih.gov

This binding event acts as a molecular switch, modulating RIPK2's downstream signaling partners. nih.govtocris.comrndsystems.com Specifically, the interaction of this compound with RIPK2 leads to a decreased association with the pro-survival molecule TAK1 (Transforming growth factor-beta-activated kinase 1) and an enhanced association with the pro-apoptotic protein caspase-1. nih.govnih.govresearchgate.net This shift in protein-protein interactions promotes the formation of a pro-apoptotic RIPK2/caspase-1 complex, leading to the activation of a caspase-1-mediated apoptotic cascade. nih.govcaymanchem.comtocris.comrndsystems.comresearchgate.net The central role of RIPK2 in this process was further validated through gene knockdown experiments, where reducing RIPK2 levels in GBM CSCs resulted in decreased caspase activation upon treatment with this compound. nih.govresearchgate.net

Proteomic Approaches for Target Elucidation (e.g., MS-based Proteomics)

To identify the protein target of this compound in an unbiased manner, researchers employed chemoproteomic strategies. nih.gov A key tool in this process was the design and synthesis of a photoactivatable affinity probe (this compound-PAP), a modified version of this compound that could be cross-linked to its binding partners upon photoactivation. nih.govresearchgate.net

Mass spectrometry (MS)-based proteomic target identification studies were conducted by incubating live GBM CSCs with this compound-PAP. nih.gov Following photo-cross-linking, cell lysates were analyzed to identify proteins that were selectively bound to the probe. nih.gov This analysis resulted in the identification of Receptor-Interacting Serine-Threonine Kinase 2 (RIPK2) as a high-confidence candidate protein target for this compound. nih.govresearchgate.netresearchgate.net The degree of peptide coverage observed for RIPK2 in the MS analysis, combined with its known role in regulating apoptosis, made it a primary candidate for further validation studies. nih.gov

Biophysical Characterization of this compound-RIPK2 Interactions

Following the identification of RIPK2 as the primary target, biophysical studies were conducted to characterize the direct interaction between the compound and the protein. These assays confirmed a specific and direct binding event. nih.govresearchgate.net

To confirm a direct interaction, in vitro binding assays were performed using purified recombinant human RIPK2 proteins and the this compound-PAP probe. nih.govresearchgate.net These experiments demonstrated that this compound-PAP directly interacts with the full-length RIPK2 protein in a concentration-dependent manner. nih.govresearchgate.netresearchgate.net The specificity of this interaction was established through competition assays, where a 25-fold molar excess of the original, underivatized this compound compound was shown to inhibit the binding between this compound-PAP and RIPK2. nih.govresearchgate.net

Further investigation into the specific domain of interaction revealed that this compound binds to the N-terminal kinase domain of RIPK2. nih.govresearchgate.net However, subsequent enzymatic assays showed that this compound does not inhibit the kinase activity of RIPK2 at concentrations below 10 µM, suggesting that it does not function as a conventional kinase inhibitor but rather as a modulator of protein-protein interactions. nih.govresearchgate.net

Quantitative analysis of the interaction between this compound and RIPK2 was performed to determine the binding affinity. In vitro binding assays involving the this compound-PAP probe and purified recombinant RIPK2 protein established an apparent dissociation constant (Kd) of approximately 2.3 µM. nih.govtocris.comrndsystems.com This value indicates a moderate-to-strong interaction, consistent with the compound's biological activity.

| Parameter | Finding | Methodology |

|---|---|---|

| Primary Molecular Target | Receptor-Interacting Protein Kinase 2 (RIPK2) | MS-based Proteomics, Gene Knockdown |

| Target Identification Method | Photoactivatable Affinity Probe (this compound-PAP) with Mass Spectrometry | Chemoproteomics |

| Interaction Confirmation | Direct binding confirmed | In Vitro Binding Assays with Recombinant Proteins |

| Binding Domain | Kinase Domain of RIPK2 | In Vitro Binding Assays with Truncated Proteins |

| Binding Affinity (Kd) | ~2.3 µM | In Vitro Binding Assays |

Molecular Mechanism of Action of Cripgbm

Direct Interaction with the Kinase Domain of RIPK2

Pharmacological and mechanistic studies have demonstrated that cRIPGBM exerts its proapoptotic effects through direct physical interaction with RIPK2. nih.govnih.govfrontiersin.org In vitro binding assays have confirmed that this compound binds to the full-length RIPK2 protein in a concentration-dependent manner, with an apparent dissociation constant (Kd) of approximately 2.3 μM. researchgate.net Further investigation into the specific binding site has revealed that this compound interacts with the N-terminal kinase domain of RIPK2. nih.govresearchgate.net However, it is noteworthy that despite binding to the kinase domain, this compound does not appear to inhibit the enzymatic kinase activity of RIPK2 at concentrations below 10 μM. researchgate.net This suggests that its mechanism is not based on traditional enzyme inhibition but rather on allosteric modulation of the protein's function. The specificity of this interaction is highlighted by the fact that a 25-fold molar excess of underivatized this compound can inhibit the binding, whereas its parent compound, RIPGBM, does not interact with RIPK2. researchgate.net

Modulation of RIPK2 Function as a Molecular Switch

By binding to RIPK2, this compound functions as a molecular switch, redirecting the signaling output of RIPK2 from prosurvival to proapoptotic pathways. nih.gov RIPK2 is a critical signaling node that can control opposing cellular fates. nih.gov The binding of this compound to RIPK2 modulates its ubiquitination status, which in turn alters its interactions with downstream effector proteins, effectively switching its function to favor the induction of cell death. nih.gov

Alteration of RIPK2 Protein-Protein Interactions

The core of this compound's mechanism lies in its ability to remodel the protein complexes formed around RIPK2. nih.gov This alteration shifts the balance between protein associations that promote cell survival and those that trigger apoptosis.

Under normal conditions, K63-ubiquitinated RIPK2 can associate with the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which promotes prosurvival signaling pathways. nih.govresearchgate.net Treatment with this compound leads to a significant reduction in the formation of this prosurvival RIPK2/TAK1 complex. nih.govfrontiersin.org Co-immunoprecipitation experiments have shown a decreased association between RIPK2 and TAK1 in the presence of this compound, disrupting the downstream survival signals typically mediated by this interaction. nih.govnih.govresearchgate.net

Concurrently with the dissociation from TAK1, this compound binding to RIPK2 significantly enhances the recruitment of proapoptotic proteins. nih.gov Specifically, this compound promotes an increased association between RIPK2 and Caspase 1, leading to the formation of a proapoptotic RIPK2/Caspase 1 complex. nih.govresearchgate.netfrontiersin.org Co-immunoprecipitation experiments have confirmed that treatment with this compound for 6 hours results in a significant enhancement of the RIPK2-Caspase 1 interaction. nih.govresearchgate.net

| Interaction | Effect of this compound | Functional Outcome |

| RIPK2 / TAK1 | Decreased Association nih.govnih.govresearchgate.net | Inhibition of Prosurvival Signaling |

| RIPK2 / Caspase 1 | Increased Association nih.govnih.govresearchgate.net | Promotion of Proapoptotic Signaling |

Downstream Signaling Cascade Activation

The this compound-induced shift in RIPK2 protein interactions directly triggers a downstream signaling cascade that culminates in programmed cell death. nih.govnih.govfrontiersin.org

The formation of the proapoptotic RIPK2/Caspase 1 complex leads to the activation of Caspase 1. nih.govresearchgate.net This initiates a caspase-dependent apoptotic signaling cascade. nih.gov Experimental data shows that treatment of GBM CSCs with 250 nM this compound results in the time-dependent cleavage, and therefore activation, of Caspase 1. nih.govresearchgate.net Activated Caspase 1 then proceeds to cleave and activate other downstream effector caspases, including Caspase 7 and Caspase 9. nih.govresearchgate.net A key substrate, poly(ADP-ribose) polymerase (PARP), is also cleaved, which is a hallmark of apoptosis. nih.govresearchgate.net The critical role of this pathway is underscored by the finding that a pan-caspase inhibitor, Z-VAD, significantly reduces this compound-mediated cell death. nih.govresearchgate.net

| Component | Action | Reference |

| Caspase 1 | Activated/Cleaved | nih.govresearchgate.net |

| Caspase 7 | Activated/Cleaved | nih.govresearchgate.net |

| Caspase 9 | Activated/Cleaved | nih.govresearchgate.net |

| PARP | Cleaved | nih.govresearchgate.net |

Activation of Caspase 7, Caspase 9, and PARP Cleavage

The induction of apoptosis by this compound in glioblastoma multiforme (GBM) cancer stem cells (CSCs) involves the activation of a downstream caspase cascade. nih.gov Research has demonstrated that treatment of GBM CSCs with this compound leads to the time-dependent activation of initiator and effector caspases, which are critical executioners of programmed cell death. nih.govresearchgate.net

Specifically, exposure to 250 nM this compound results in the cleavage, and thereby activation, of caspase-9 and caspase-7. nih.gov Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway, often activated following the release of cytochrome c from the mitochondria. nih.govfrontiersin.org Its activation subsequently triggers effector caspases like caspase-7, which are responsible for dismantling the cell. nih.gov

A crucial substrate for activated effector caspases is Poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. nih.gov The cleavage of PARP by caspases is a hallmark of apoptosis. nih.govnih.gov In this compound-treated GBM CSCs, time-dependent PARP cleavage is observed, providing further evidence that the compound induces cell death through an apoptotic mechanism. nih.govresearchgate.net

Studies have established that the activation of this apoptotic cascade is mediated by caspase-1. nih.gov The activation of caspase-9, caspase-7, and subsequent PARP cleavage are downstream events of caspase-1 activation. nih.govresearchgate.net This was confirmed in experiments where pretreatment with a selective caspase-1 inhibitor, Ac-YVAD-CHO, effectively blocked the cleavage of caspase-9 in cells treated with this compound. nih.govresearchgate.net Furthermore, the use of a pan-caspase inhibitor, Z-VAD-FMK, significantly diminished this compound-induced cell death, confirming the caspase-dependent nature of this process. nih.govresearchgate.net

Table 1: Effect of this compound on Apoptotic Markers in GBM Cancer Stem Cells

| Marker | Observation | Implication | Source(s) |

|---|---|---|---|

| Caspase-9 | Time-dependent cleavage (activation) | Activation of the intrinsic apoptotic pathway | nih.govresearchgate.net |

| Caspase-7 | Time-dependent cleavage (activation) | Execution phase of apoptosis | nih.govresearchgate.net |

| PARP | Time-dependent cleavage | Hallmarker of caspase-mediated apoptosis | nih.govresearchgate.netnih.gov |

| Caspase-9 (with Caspase-1 inhibitor) | Cleavage is blocked | Caspase-9 activation is downstream of Caspase-1 | nih.govresearchgate.net |

Role of RIPK2 Ubiquitination Status in this compound Mechanism

The molecular mechanism of this compound is hypothesized to involve the modulation of the ubiquitination status of its target protein, Receptor-Interacting Protein Kinase 2 (RIPK2). nih.govresearchgate.net Ubiquitination is a critical post-translational modification that regulates the function of RIPK2, determining whether it promotes pro-survival or pro-apoptotic signaling pathways. nih.govresearchgate.netfrontiersin.org Specifically, K63-linked ubiquitination of RIPK2 serves as a scaffold to assemble protein complexes that activate pro-survival signals. nih.govresearchgate.netfrontiersin.org

In GBM CSCs, RIPK2 ubiquitination is endogenously regulated by E3 ubiquitin ligases, including cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1 and cIAP2). nih.govresearchgate.net These proteins have been shown to interact with and facilitate the ubiquitination of RIPK2. nih.govresearchgate.netfrontiersin.org

Treatment with this compound has been found to disrupt this process. Co-immunoprecipitation assays revealed that this compound treatment reduces the binding of RIPK2 to both cIAP1 and, in a dose-dependent manner, to cIAP2. nih.govresearchgate.net By interfering with the interaction between RIPK2 and these E3 ligases, this compound alters the ubiquitination state of RIPK2. This modulation is believed to act as a molecular switch. nih.gov The altered state of RIPK2 leads to a decreased association with pro-survival partners, such as TAK1, and an increased affinity for pro-apoptotic proteins, notably caspase-1. nih.govnih.gov This shift in protein-protein interactions ultimately redirects cellular signaling from survival towards apoptosis. nih.govnih.gov

Table 2: this compound's Impact on RIPK2 Interactions and Ubiquitination

| Interacting Protein | Role | Effect of this compound Treatment | Consequence | Source(s) |

|---|---|---|---|---|

| cIAP1 | E3 Ubiquitin Ligase (promotes ubiquitination) | Reduced binding to RIPK2 | Modulation of RIPK2 ubiquitination status | nih.govresearchgate.net |

| cIAP2 | E3 Ubiquitin Ligase (promotes ubiquitination) | Significantly reduced binding to RIPK2 (dose-dependent) | Modulation of RIPK2 ubiquitination status | nih.govresearchgate.net |

| TAK1 | Pro-survival signaling partner | Decreased association with RIPK2 | Inhibition of pro-survival signaling | nih.gov |

| Caspase-1 | Pro-apoptotic signaling partner | Increased association with RIPK2 | Promotion of apoptosis | nih.gov |

Investigation of RIPK2 Kinase Activity in the Presence of this compound

The direct interaction between this compound and RIPK2 has been a central focus of mechanistic studies. nih.gov RIPK2 is a dual-specificity kinase possessing an N-terminal kinase domain and a C-terminal caspase recruitment domain (CARD). researchgate.net In vitro binding assays have confirmed a direct interaction between a derivative of this compound and the full-length RIPK2 protein, with an apparent dissociation constant (Kd) of approximately 2.3 μM. researchgate.net Further experiments have suggested that this compound specifically interacts with the kinase domain of RIPK2. researchgate.net The specificity of this binding was demonstrated by the inhibition of this interaction when a 25-fold molar excess of this compound was introduced. researchgate.net

Despite binding to the kinase domain, this compound does not appear to function as a direct inhibitor of RIPK2's enzymatic activity. nih.gov In a RIPK2 enzymatic assay, this compound did not show any inhibition of kinase activity at concentrations below 10 µM. nih.govresearchgate.net This finding indicates that the pro-apoptotic effect of this compound is not mediated through the suppression of RIPK2's catalytic function. nih.gov

Instead, the evidence collectively suggests that this compound acts as a modulator of RIPK2 function. nih.gov By binding to the kinase domain, it induces a conformational change or sterically hinders other interactions, effectively acting as a "molecular switch". nih.gov This action alters RIPK2's binding partnerships, reducing its association with the pro-survival TAK1 complex and enhancing its interaction with the pro-apoptotic protein caspase-1, thereby triggering the apoptotic cascade. nih.govresearchgate.net

Table 3: Summary of this compound's Interaction with RIPK2 Kinase

| Parameter | Finding | Conclusion | Source(s) |

|---|---|---|---|

| Binding Target | Binds directly to RIPK2, specifically the kinase domain | This compound is a RIPK2-targeting molecule | researchgate.net |

| Binding Affinity (Apparent Kd) | ~2.3 μM | Demonstrates a direct interaction | researchgate.net |

| Kinase Activity Assay | No inhibition of RIPK2 kinase activity at concentrations <10 μM | This compound is not a direct enzymatic inhibitor of RIPK2 | nih.govresearchgate.net |

| Proposed Mechanism | Acts as a molecular switch to alter RIPK2 protein-protein interactions | Induces apoptosis by modulating RIPK2's function rather than inhibiting it | nih.gov |

Cellular and Subcellular Investigations of Cripgbm

Induction of Apoptosis in Glioblastoma Cancer Stem Cells (GBM CSCs)

cRIPGBM, a proapoptotic derivative of RIPGBM, has been shown to induce apoptosis in GBM cancer stem cells (CSCs) in a cell type-selective manner. This process is critically dependent on caspase activation. Studies have demonstrated that treatment with this compound leads to a time-dependent activation and cleavage of key apoptotic caspases, including caspase 1, caspase 9, and caspase 7, along with the cleavage of poly(ADP-ribose) polymerase (PARP) nih.govciteab.com. The pan-caspase inhibitor Z-VAD-FMK significantly reduces this compound-mediated GBM CSC death, further confirming the caspase-dependent nature of the induced apoptosis nih.govciteab.com.

The potency of this compound in inducing apoptosis in GBM CSCs is notable. For instance, in GBM-1 cells, this compound exhibits an EC₅₀ of 68 nM wikidata.org. The parent compound, RIPGBM, also induces apoptosis in GBM CSC lines with an EC₅₀ of ≤500 nM guidetopharmacology.org.

Table 1: Apoptotic Induction Potency of this compound in GBM-1 Cells

| Compound | Cell Line | Effect | EC₅₀ (nM) | Reference |

| This compound | GBM-1 | Apoptosis | 68 | wikidata.org |

| RIPGBM | GBM-1 | Apoptosis | 220 | novoprolabs.com |

| RIPGBM | GBM CSCs | Apoptosis | ≤500 | guidetopharmacology.org |

Cell Type-Selective Activity and Mechanisms of Selectivity

The therapeutic potential of this compound is greatly enhanced by its cell type-selective activity, which primarily stems from the prodrug nature of its precursor, RIPGBM.

Differential Effects on GBM CSCs Versus Non-Diseased Neural Cell Types

RIPGBM demonstrates selective cytotoxicity towards diverse brain tumor cell types, including GBM CSCs, while largely sparing non-diseased neural cell populations guidetopharmacology.orgwikipedia.orgnii.ac.jp. This crucial selectivity is attributed to the redox-dependent formation of the proapoptotic derivative this compound specifically within GBM CSCs nih.govciteab.comnovoprolabs.commims.com.

While this compound itself induces apoptosis in GBM CSCs with enhanced potency compared to RIPGBM (e.g., EC₅₀ = 68 nM vs. 220 nM in GBM-1), its selectivity against control cells is reduced novoprolabs.com. This indicates that the cell type-dependent selectivity observed with RIPGBM is, at least in part, a consequence of its ability to act as a prodrug, undergoing selective bioactivation in diseased cells novoprolabs.comnii.ac.jp. Metabolite profiling studies have confirmed that RIPGBM undergoes significant conversion to this compound (a −18 species) in GBM CSCs, with approximately 50% conversion observed within 24 hours, a process that occurs selectively in these diseased cells nih.govnovoprolabs.com.

Influence of Cellular Redox Potential on this compound Formation and Activity

The selective formation of this compound in GBM CSCs is intricately linked to the cellular redox potential within these cells. The cell type-dependent selectivity of RIPGBM is believed to arise from a redox-dependent prodrug-like process nih.govciteab.comnovoprolabs.commims.com. Specifically, altered redox potential or redox-related biotransformation in sensitive cancer cell types leads to the reduction of the quinone moiety present in RIPGBM novoprolabs.comnii.ac.jp. This reduction enhances the nucleophilicity of a benzylic amine group within the molecule, facilitating an intramolecular cyclization reaction followed by dehydration, ultimately yielding the cytotoxic imidazolium (B1220033) species, this compound novoprolabs.comnii.ac.jp. Experimental evidence supports this mechanism, as the addition of the reducing agent sodium borohydride (B1222165) (NaBH₄) results in the near-instantaneous formation of this compound from RIPGBM novoprolabs.com.

Genetic Perturbation Studies to Validate Target Relevance

Mechanistic investigations have identified receptor-interacting protein kinase 2 (RIPK2) as a key biomolecular target for this compound in tumor cells nih.govciteab.comwikidata.orgnii.ac.jpmims.com. This compound exerts its proapoptotic effects by binding to RIPK2 and acting as a molecular switch nih.govciteab.comnovoprolabs.commims.com. This interaction leads to a reduction in the formation of a prosurvival RIPK2/TAK1 complex and, conversely, an increase in the formation of a proapoptotic RIPK2/caspase 1 complex, thereby initiating a caspase 1-dependent apoptotic signaling cascade nih.govciteab.comnovoprolabs.commims.com.

Impact of shRNA-Mediated RIPK2 Suppression on this compound-Induced Effects

To validate the mechanistic relevance of RIPK2 as a target for this compound, genetic perturbation studies were conducted using short hairpin RNA (shRNA) to suppress RIPK2 levels in GBM CSCs. These studies demonstrated that reducing RIPK2 levels resulted in a significant decrease in the sensitivity of GBM CSCs to this compound nih.govnovoprolabs.com. Furthermore, RIPK2 suppression led to a notable reduction in this compound-induced caspase 3/7 activation in these cancer cells nih.govciteab.comnovoprolabs.com. Consistent with the proposed mechanism, the loss of RIPK2 significantly rescued cell viability in the presence of this compound treatment novoprolabs.comnii.ac.jp. These findings collectively underscore RIPK2's critical role as the molecular target mediating this compound's apoptotic effects in GBM CSCs.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Identification of Structural Moieties Tolerant to Modification

SAR studies associated with the RIPGBM scaffold have identified specific structural moieties that are tolerant to modification without compromising the compound's core activity tocris.com. This understanding is pivotal for developing analogs with improved properties, such as enhanced potency or selectivity. For instance, sites off the RIPGBM core were identified as amenable to modification, a discovery that facilitated the design and synthesis of photoactivatable affinity probe (PAP) reagents nii.ac.jpnih.gov. These PAPs, such as cRIPGBM-PAP, were designed to retain the biological activity of the parent molecule, with this compound-PAP demonstrating activity within fivefold of this compound, thereby enabling the identification of its biomolecular target nii.ac.jpnih.gov.

Design and Synthesis of this compound Analogs for SAR Exploration

The insights gained from SAR studies have directly informed the design and synthesis of this compound analogs. A key example is the prodrug RIPGBM itself, which undergoes an intramolecular cyclization reaction selectively within GBM cancer cells to form the active this compound species tocris.comnii.ac.jpnih.govrna-society.orgnih.gov. This prodrug strategy enhances the compound's cell-type selectivity tocris.comnii.ac.jpnih.govrna-society.org.

Further analog exploration extends to compounds structurally related to the RIPGBM scaffold. For instance, the design and synthesis of a prodrug form of YM155, termed aYM155, was based on its structural similarity to the GBM-selective prodrug RIPGBM tocris.comcenmed.comuni-freiburg.de. This prodrug approach for YM155 aimed to enhance its cell-type selectivity and facilitate its transport into the brain, demonstrating a successful application of SAR principles derived from the RIPGBM scaffold tocris.comcenmed.comuni-freiburg.de.

Comparative Mechanistic Analysis of this compound and Related Chemical Scaffolds

A comparative mechanistic analysis of this compound with related chemical scaffolds, particularly YM155 (Sepantronium Bromide), has revealed significant overlaps in their molecular target engagement and mechanisms of action.

YM155, a clinical-stage oncology drug also known as Sepantronium Bromide, was characterized and evaluated in the context of GBM due to its notable structural similarity to this compound tocris.com. Both this compound and YM155 are categorized as salt compounds that exhibit excellent anticancer potency nih.gov. The high degree of structural resemblance between these two compounds led to the hypothesis that YM155 might modulate GBM cell survival and induce cell death through a mechanism similar to that proposed for this compound tocris.com.

Both this compound and YM155 have been demonstrated to engage Receptor-Interacting Protein Kinase 2 (RIPK2) as a shared molecular target tocris.comnii.ac.jpnih.govnih.govnih.govjkchemical.combmj.com. Mechanistic studies have shown that this compound functions as a molecular switch upon binding to RIPK2. This interaction alters RIPK2's binding partners, leading to a dissociation from Transforming Growth Factor-β (TGF-β)-activated kinase 1 (TAK1), a prosurvival complex, and an increased association with Caspase 1 (Casp1), ultimately inducing Caspase 1-dependent cell death tocris.comnii.ac.jpnih.govnih.govnih.govjkchemical.com.

Consistent with their structural similarities, YM155 interacts with RIPK2 at the same binding site as this compound tocris.com. Furthermore, the enhanced binding affinity of YM155 for RIPK2 directly correlates with its improved cell-based potency compared to this compound tocris.com. For instance, YM155 was found to inhibit this compound-PAP RIPK2 labeling approximately 10-fold more potently than this compound tocris.com. Studies have confirmed that RIPK2 is essential for YM155-mediated suppression of survivin expression and the induction of cell death tocris.com. While YM155 was initially identified as a survivin suppressant, its direct biomolecular target remained unclear until the mechanistic insights derived from this compound studies elucidated its interaction with RIPK2 tocris.com.

The comparative potencies of this compound and YM155 in GBM cancer stem cells (CSCs) highlight the advancements in the RIPGBM scaffold:

| Compound | Cell Line | IC₅₀/EC₅₀ (nM) | Reference |

| This compound | GBM-A | 27 | tocris.com |

| This compound | GBM-F | 70 | tocris.com |

| This compound | GBM-1 | 68 | nih.gov |

| YM155 | GBM-A | 4.5 | tocris.com |

| YM155 | GBM-F | 780 pM | tocris.com |

This data demonstrates that YM155 exhibits significantly improved potency in inducing cell death in GBM CSCs compared to this compound tocris.com.

Preclinical in Vitro Model Systems Research on Cripgbm

Studies in Patient-Derived Glioblastoma Cancer Stem Cell Cultures

Patient-derived glioblastoma cancer stem cell cultures are invaluable models as they retain the aggressive and lethal features of GBM tumors, including their ability to form GBM-like tumors when injected into mouse brains nih.gov. Research has demonstrated that RIPGBM, the prodrug of cRIPGBM, selectively induces apoptosis in multiple primary patient-derived GBM CSC cultures bioregistry.ionih.gov. This selectivity is a crucial aspect of its therapeutic potential, as it aims to spare healthy brain cells nih.gov.

A key finding is that this compound, the active proapoptotic derivative, is selectively formed within GBM CSCs through redox-dependent metabolic conversion of RIPGBM bioregistry.ionih.gov. This unique conversion mechanism contributes significantly to the compound's cell type-dependent selectivity bioregistry.io. Studies have shown that RIPGBM kills glioblastoma stem-like cells cultured from patients' tumors with over 40 times the potency of temozolomide, a standard GBM drug nih.gov. This remarkable potency underscores this compound's potential as a highly effective agent against these resistant cancer stem cells.

Use of Established Cancer Cell Lines for Mechanistic Elucidation

Established cancer cell lines, particularly GBM-1, have been instrumental in dissecting the precise molecular mechanisms by which this compound exerts its cytotoxic effects. Mechanistic studies have revealed that this compound induces apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2) bioregistry.ionih.govwikipedia.org. This binding event acts as a molecular switch, leading to a reduction in the formation of a prosurvival RIPK2/TAK1 complex and a concomitant increase in the formation of a proapoptotic RIPK2/caspase 1 complex bioregistry.ionih.gov.

The activation of caspases is a hallmark of apoptosis. Compound treatment with this compound (250 nM) resulted in a time-dependent activation of caspase 1, caspase 9, and caspase 7, as well as poly(ADP-ribose) polymerase (PARP) cleavage in GBM-1 GBM CSCs nih.gov. The pan-caspase inhibitor Z-VAD-FMK significantly reduced this compound-mediated GBM CSC death, further confirming the apoptotic mechanism nih.gov.

The selectivity of RIPGBM and its active metabolite this compound has been quantified in established cell lines. RIPGBM demonstrates a selective reduction in the survival of GBM-1 cells with an EC50 of 0.22 µM, while exhibiting significantly higher EC50 values for healthy cell types such as human neural stem cells (1.7 µM), primary human astrocytes (2.9 µM), and primary human lung fibroblasts (3.5 µM). For this compound, an EC50 of 68 nM was reported in GBM-1 cells.

Table 1: EC50 Values of RIPGBM and this compound in Various Cell Types

| Compound | Cell Type | EC50 (nM) | Reference |

| This compound | GBM-1 | 68 | |

| RIPGBM | GBM-1 | 220 | |

| RIPGBM | Human Neural Stem Cells | 1700 | |

| RIPGBM | Primary Human Astrocytes | 2900 | |

| RIPGBM | Primary Human Lung Fibroblasts | 3500 |

Advanced Cellular Models (e.g., 3D Organoids, Spheroids) in this compound Research

Advanced cellular models, such as 3D organoids and spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex cellular architecture, cell-cell interactions, and microenvironmental cues present in native tumors compared to traditional 2D cell cultures. These models offer a more physiologically relevant platform for drug screening and mechanistic studies in glioblastoma research, bridging the gap between conventional in vitro assays and in vivo animal models. While the provided research findings extensively detail this compound's activity in patient-derived GBM CSC cultures and established 2D cell lines, specific detailed studies utilizing 3D organoids or spheroids for this compound research were not explicitly described in the available information. However, the application of these advanced models would be crucial for further validating this compound's efficacy, penetration, and mechanism of action within a more complex, three-dimensional tumor microenvironment, offering a more predictive platform for its translational potential.

Applications in High-Throughput Screening for Mechanistic Modulators

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid identification of compounds with desired biological activities from large chemical libraries. The discovery of RIPGBM, and subsequently this compound, is a direct outcome of a large-scale HTS campaign bioregistry.ionih.govnih.govwikipedia.org. Scientists conducted an automated large-scale screening test involving approximately one million small-molecule organic compounds nih.gov. These compounds were applied to both ordinary brain cells and GBM CSCs cultured from glioblastoma patients' tumors nih.gov.

The objective of this comprehensive screen was to identify compounds that selectively induce cell death in multipotent GBM CSCs nih.govwikipedia.org. After several rounds of screening, RIPGBM emerged as a standout compound due to its potent and selective ability to kill GBM CSCs while sparing healthy cell types nih.gov. This success highlights the power of HTS in identifying novel chemical scaffolds that can serve as starting points for drug development, particularly for challenging diseases like glioblastoma where selective targeting of cancer stem cells is paramount.

Preclinical in Vivo Model Systems Research on the Ripgbm/cripgbm Axis

Orthotopic Intracranial Glioblastoma Cancer Stem Cell Xenograft Models

Orthotopic intracranial glioblastoma cancer stem cell (GBM CSC) xenograft models serve as crucial tools for evaluating novel therapeutic agents against GBM. These models involve the direct injection of patient-derived GBM CSCs into the cerebrum of immunodeficient mice, such as nu/nu mice, to establish tumors that closely mimic the human disease nih.govpnas.orgescholarship.orgfrontiersin.org. This approach is favored over heterotopic sites or standard cell line-derived xenografts because it provides a physiologically relevant environment, including murine stromal support, and recapitulates key features of human GBM, such as necrosis and infiltrative growth patterns nih.govpnas.orgfrontiersin.org.

In studies involving the RIPGBM/cRIPGBM axis, patient-derived GBM39 neurosphere cells, which were engineered to stably express the infrared fluorescent protein 720 (IRFP 720), have been orthotopically injected into 5-week-old nu/nu mice pnas.orgcaymanchem.com. The use of such patient-derived cells in an orthotopic setting ensures that the xenograft models retain the heterogeneity and therapeutic resistance cues characteristic of human GBM, making them highly predictive for preclinical drug development frontiersin.org.

Analysis of Tumor Formation Modulation in Animal Models (mechanistic context)

In these physiologically relevant orthotopic intracranial GBM CSC tumor xenograft mouse models, RIPGBM has been shown to significantly inhibit and suppress in vivo tumor formation nih.govpnas.orgescholarship.orgresearchgate.net. The observed anti-tumor activity is intrinsically linked to the mechanistic actions of cRIPGBM, which is selectively formed from its parent compound, RIPGBM, within GBM CSCs nih.govpnas.orgescholarship.orgresearchgate.netnih.gov.

Mechanistic studies have revealed that this compound induces apoptosis by binding to receptor-interacting protein kinase 2 (RIPK2) nih.govpnas.orgescholarship.orgresearchgate.netnih.gov. This binding event acts as a molecular switch, altering the interaction dynamics of RIPK2. Specifically, this compound reduces the formation of a prosurvival RIPK2/Transforming Growth Factor-β (TGF-β)-activated kinase 1 (TAK1) complex and simultaneously increases the formation of a proapoptotic RIPK2/caspase 1 complex nih.govpnas.orgescholarship.orgresearchgate.netnih.govresearchgate.net. This modulation leads to the downstream activation of the apoptotic signaling cascade, characterized by the time-dependent cleavage of caspase 1, caspase 9, caspase 7, and poly(ADP-ribose) polymerase (PARP) in GBM CSCs nih.govpnas.orgresearchgate.net. The efficacy of this compound in inducing cell death was significantly reduced by the pan-caspase inhibitor Z-VAD-FMK, and caspase 1 activation was found to be upstream of other caspase cleavages, confirming a caspase 1-dependent apoptotic pathway researchgate.net.

In vivo evidence of tumor formation modulation includes representative fluorescence molecular tomography (FMT) images and hematoxylin (B73222) and eosin (B541160) (H&E) stains of mouse brains, which visually demonstrate the reduction in tumor growth following RIPGBM treatment pnas.org.

Considerations for Prodrug Conversion and In Situ Activity in Animal Models

A critical aspect of the RIPGBM/cRIPGBM axis is the role of RIPGBM as a prodrug for the active compound, this compound nih.govcaymanchem.comnih.gov. The cell type-dependent selectivity of RIPGBM is largely attributed to its redox-dependent and selective conversion to this compound specifically within GBM CSCs nih.govpnas.orgescholarship.orgnih.gov. This selective conversion is crucial for targeted therapy, as this compound, while more potent in inducing apoptosis in GBM-1 cells (EC₅₀ = 68 nM) compared to RIPGBM (EC₅₀ = 220 nM), exhibits reduced selectivity towards control cells when directly applied nih.govmedchemexpress.com.

The selective formation of this compound has been observed in GBM-1 glioblastoma multiforme cancer stem cells but not in primary human lung fibroblasts (HLFs), underscoring the specificity of this prodrug activation mechanism caymanchem.com. Furthermore, the prodrug form, RIPGBM, has demonstrated excellent brain exposure, which is a vital pharmacokinetic consideration for any therapeutic agent targeting brain cancer nih.gov. This favorable brain penetrance allows for the effective delivery of the compound to the tumor site, where it can then be selectively converted to its active form, this compound, to exert its anti-cancer effects.

Data Tables

Table 1: Apoptosis-Inducing Potency in GBM-1 CSCs

| Compound | EC₅₀ (nM) in GBM-1 CSCs |

| This compound | 68 nih.govmedchemexpress.com |

| RIPGBM | 220 nih.gov |

Interplay of Cripgbm with Broader Biological Pathways

Modulation of Caspase-Dependent Apoptotic Pathways

The core function of cRIPGBM lies in its ability to induce caspase-dependent apoptosis in GBM CSCs. middlebury.edunih.govresearchgate.netresearchgate.netmedchemexpress.commedchemexpress.com Mechanistically, this compound directly interacts with RIPK2, acting as a molecular switch. nih.govresearchgate.netmedchemexpress.com This interaction leads to a reduction in the formation of the pro-survival RIPK2/TAK1 complex and, concurrently, an enhancement in the formation of a pro-apoptotic RIPK2/caspase-1 complex. nih.govresearchgate.netmedchemexpress.com

Research findings demonstrate that treatment with this compound results in a time-dependent activation and cleavage of several key caspases, including caspase 1, caspase 9, and caspase 7. researchgate.netresearchgate.net Additionally, the compound induces the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptotic cell death. researchgate.netresearchgate.net The observed cell death induced by this compound in GBM CSCs can be significantly attenuated by the application of a pan-caspase inhibitor, such as Z-VAD-FMK, further confirming the caspase-dependent nature of its apoptotic mechanism. researchgate.netresearchgate.net

The following table summarizes the observed effects of this compound on caspase activation and PARP cleavage:

| Apoptotic Marker | Effect of this compound (250 nM) | Time-Dependency | Inhibition by Pan-Caspase Inhibitor (Z-VAD) |

| Caspase 1 Cleavage | Activation | Time-dependent | Reduced cell death |

| Caspase 9 Cleavage | Activation | Time-dependent | Reduced cell death |

| Caspase 7 Cleavage | Activation | Time-dependent | Reduced cell death |

| PARP Cleavage | Activation | Time-dependent | Reduced cell death |

Cross-Talk with NF-κB Signaling and Inflammatory Responses (via RIPK2)

RIPK2 is a crucial mediator of inflammation and innate immunity, playing a significant role in transducing signals downstream of intracellular peptidoglycan sensors like nucleotide oligomerization domain (NOD)-like receptors 1 and 2 (NOD1/2), as well as Toll-like receptors (TLRs). researchgate.netmdpi.comnih.govfrontiersin.orgnih.gov Activation of these immune receptors by RIPK2 leads to the activation of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which subsequently drive the transcription and production of pro-inflammatory cytokines. researchgate.netmdpi.comnih.govfrontiersin.orgnih.gov

This compound's direct interaction with RIPK2 has implications for this inflammatory signaling axis. By reducing the formation of the pro-survival RIPK2/TAK1 complex, this compound inherently interferes with a complex known to be involved in NF-κB activation. nih.govmedchemexpress.comfrontiersin.org This modulation of RIPK2's interactions suggests that this compound may indirectly influence inflammatory responses by shifting RIPK2's role from pro-survival signaling, which often involves NF-κB, towards pro-apoptotic pathways. nih.govresearchgate.netmedchemexpress.com

Potential Linkages to Other Relevant Oncogenic Signaling Pathways

The therapeutic potential of this compound in GBM treatment extends to its broader implications for other oncogenic signaling pathways, given the complex network of interactions that characterize cancer cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is frequently hyperactivated in GBM and is recognized as a pivotal pathway controlling various pro-tumorigenic effects, including cellular survival, proliferation, protein translation, and motility. mdpi.comoaepublish.comnih.govmdpi.com Aberrations such as EGFR amplification/mutation and PTEN loss of function, common in GBM, contribute to the dysfunction and constitutive activation of the PI3K/Akt/mTOR pathway. mdpi.comoaepublish.comnih.govmdpi.com

Glioblastoma formation is intrinsically linked to the disruption of normal cell cycle control and the evasion of programmed cell death (apoptosis). nih.gov Cancer cells often exhibit uncontrolled proliferation due to dysregulation of cell cycle machinery and an impaired ability to undergo apoptosis. nih.govufpa.br

This compound's potent induction of apoptosis in GBM CSCs directly addresses this fundamental pathology. middlebury.edunih.govresearchgate.net By activating initiator caspases (caspase 1, 9) and effector caspases (caspase 7), this compound triggers the cascade that leads to the dismantling of cellular structures and ultimately cell death. researchgate.netresearchgate.netresearchgate.netnih.gov This mechanism directly counteracts the cancer cells' ability to escape apoptosis. Furthermore, the interplay between cell cycle regulation and cell death is highly interconnected; disruption of one can influence the other. ufpa.br While the primary reported effect of this compound is apoptosis induction, its impact on cell death regulation inherently has implications for controlling the proliferation of GBM CSCs, thereby contributing to the broader goal of inhibiting tumor growth. middlebury.edunih.govresearchgate.netnih.govufpa.br

Future Research Directions and Emerging Paradigms for Cripgbm

Deeper Understanding of cRIPGBM/RIPK2 Interaction and Functional Impact

The direct interaction between this compound and Receptor-Interacting Protein Kinase 2 (RIPK2) is a pivotal event in its mechanism of action. This binding event instigates a molecular switch, decreasing the association of RIPK2 with the pro-survival protein TAK1 and increasing its association with caspase 1, thereby initiating the apoptotic signaling cascade. nih.govfrontiersin.org This modulation of protein-protein interactions represents a significant finding.

Future investigations should aim to provide a more granular understanding of this interaction. High-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of the this compound-RIPK2 complex could reveal the precise binding site and the conformational changes induced by the compound. Such insights would be invaluable for the rational design of second-generation molecules with enhanced affinity and specificity.

Table 1: Key Research Questions for this compound/RIPK2 Interaction

| Research Question | Potential Methodology | Expected Outcome |

|---|---|---|

| What is the precise binding site of this compound on RIPK2? | X-ray crystallography, Cryo-EM, Site-directed mutagenesis | Structural basis for the interaction, enabling rational drug design. |

| How does this compound binding alter RIPK2 conformation? | Hydrogen-deuterium exchange mass spectrometry, NMR spectroscopy | Understanding of the allosteric regulation of RIPK2 by this compound. |

| What is the impact of this compound on RIPK2-mediated NF-κB and MAPK signaling? | Reporter assays, Western blotting for phosphorylated signaling proteins, Cytokine profiling | Comprehensive understanding of the functional impact of this compound on RIPK2 signaling. |

Exploration of Cell Type-Specific Enzymatic Conversion or Redox Potential Influences

The parent compound, RIPGBM, is selectively converted to the active pro-apoptotic molecule this compound within GBM CSCs. nih.gov This selective bioactivation is a key determinant of its cancer-specific toxicity. Current evidence suggests that this conversion is a redox-dependent process. nih.gov The naphthoquinone core of RIPGBM is a substrate for quinone oxidoreductase enzymes, which are often upregulated in cancer cells and can generate reactive hydroquinone (B1673460) species. nih.gov While the reducing agent NaBH4 can induce the formation of this compound in vitro, the specific enzyme or enzymes responsible for this conversion in a cellular context remain unidentified. nih.govresearchgate.net

A significant avenue for future research is the identification of the specific enzyme(s) responsible for the conversion of RIPGBM to this compound. This could be achieved through a combination of proteomic approaches and functional genomic screens. Identifying the activating enzyme(s) would not only provide a deeper mechanistic understanding but could also serve as a predictive biomarker for patient response to RIPGBM-based therapies.

Development of Advanced Research Tools and Probes Based on the this compound Scaffold

The development of chemical probes is essential for dissecting complex biological processes. mskcc.orgnih.gov Based on the this compound scaffold, a photoaffinity probe, this compound-PAP, has already been developed and utilized to confirm the direct binding of this compound to RIPK2. nih.govresearchgate.net This exemplifies the potential of the this compound structure as a foundation for creating sophisticated research tools.

Future efforts in this area should focus on expanding the repertoire of this compound-based probes. For instance, the development of fluorescently labeled this compound analogues would enable real-time visualization of the compound's subcellular localization and its dynamics within living cells. Such probes could be instrumental in tracking the compound's engagement with RIPK2 and potentially other off-target proteins.

Moreover, the creation of biotinylated or other affinity-tagged versions of this compound could facilitate proteomic studies aimed at identifying the complete interactome of the compound within GBM CSCs. mskcc.org This could uncover previously unknown binding partners and shed light on additional mechanisms of action or potential off-target effects. The development of such a chemical toolbox will be crucial for a comprehensive understanding of this compound's biology and for the validation of RIPK2 as a therapeutic target in glioblastoma. nih.gov

Table 2: Potential this compound-Based Research Tools

| Probe Type | Potential Application |

|---|---|

| Fluorescently labeled this compound | Live-cell imaging of subcellular localization and target engagement. |

| Biotinylated/Affinity-tagged this compound | Pull-down assays and mass spectrometry to identify binding partners. |

| Radiolabeled this compound | In vivo imaging and biodistribution studies. |

Integration of Systems Biology Approaches for Comprehensive Mechanistic Mapping

Glioblastoma is a highly complex and heterogeneous disease, making it an ideal candidate for systems biology approaches. nih.govnih.gov These approaches, which integrate multi-omics data (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of the molecular networks that are dysregulated in GBM. mdpi.comfrontiersin.org While the direct application of systems biology to elucidate the mechanism of this compound is still in its infancy, it represents a powerful future direction.

By combining transcriptomic and proteomic data from this compound-treated and untreated GBM CSCs, it would be possible to map the global changes in gene and protein expression induced by the compound. This could reveal entire pathways and cellular processes that are modulated by the this compound-RIPK2 interaction, extending beyond the immediate downstream signaling components.

Furthermore, integrating metabolomic data could provide insights into how this compound affects the metabolic reprogramming that is a hallmark of cancer cells. Given the redox-dependent activation of this compound, understanding its impact on cellular metabolism and redox homeostasis is of paramount importance. The use of genome-scale metabolic models could help to predict the metabolic vulnerabilities of GBM CSCs that could be exploited in combination with this compound treatment. trustlifeventures.com

Addressing Research Gaps in Glioblastoma Cancer Stem Cell Targeting Strategies

The selective targeting of GBM CSCs is a major goal in glioblastoma therapy, as these cells are thought to be responsible for tumor initiation, maintenance, and recurrence. frontiersin.orgnih.gov The discovery of this compound's selective activity against this cell population is a significant step forward. medchemexpress.com However, several research gaps remain in the broader strategy of targeting GSCs.

One major challenge is the inherent plasticity and heterogeneity of GSCs. mdpi.com It is crucial to determine whether this compound is effective against the diverse subtypes of GSCs that have been identified. Future studies should evaluate the efficacy of this compound in a panel of patient-derived GSC lines representing this heterogeneity.

Another critical research gap is the development of resistance mechanisms. While this compound is initially effective, it is plausible that GSCs could develop resistance over time. Investigating potential resistance mechanisms, such as downregulation of RIPK2, alterations in the activating enzyme(s), or changes in the cellular redox state, is essential for developing strategies to overcome resistance.

Finally, the quiescent nature of some GSCs presents a significant therapeutic hurdle, as many cancer therapies target actively dividing cells. frontiersin.org Research is needed to determine if this compound is effective against quiescent GSCs and to explore combination therapies that can target both the proliferative and quiescent GSC populations. Addressing these research gaps will be critical for the successful clinical translation of this compound-based therapies for glioblastoma.

Q & A

Q. What is the primary mechanism by which cRIPGBM induces apoptosis in glioblastoma multiforme (GBM) cancer stem cells (CSCs)?

this compound selectively binds to receptor-interacting protein kinase 2 (RIPK2), disrupting the formation of the RIPK2/TAK1 prosurvival complex and promoting the assembly of the RIPK2/caspase 1 proapoptotic complex. This mechanism triggers caspase 1-dependent apoptosis, as evidenced by PARP cleavage and caspase 1, 7, and 9 activation in vitro at concentrations as low as 0.25 μM . Methodologically, researchers can validate this mechanism using Western blot analysis for caspase activation and co-immunoprecipitation assays to study RIPK2 complex formation.

Q. How do researchers optimize this compound solubility and stability for in vitro experiments?

this compound exhibits a solubility of 25 mg/mL (55.94 mM) in DMSO for in vitro studies. For in vivo applications, formulations include 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline (for injection) or 10% DMSO + 90% corn oil (for oral dosing). Stability is maintained by storing the compound at -20°C (3-year stability) or -80°C (6-month stability), with strict avoidance of freeze-thaw cycles . Researchers should use molarity calculators to prepare working solutions and validate stability via HPLC or mass spectrometry.

Q. What experimental models are used to assess this compound's tumor-suppressive effects?

Standard models include patient-derived GBM CSC lines (e.g., GBM-1 cells) for in vitro EC50 determination (e.g., 68 nM in GBM-1 cells) and intracranial xenograft mouse models for in vivo efficacy. In vivo protocols typically administer 50 mg/kg orally twice daily for 5 weeks, with tumor growth monitored via bioluminescence or histopathology .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro potency (nM-range EC50) and in vivo dosing requirements (mg/kg)?

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is critical to address this. For example, in vitro EC50 values (e.g., 68 nM) may not directly translate to in vivo efficacy due to factors like bioavailability, blood-brain barrier penetration, and metabolic clearance. Researchers should perform plasma and tissue pharmacokinetics to calculate area-under-the-curve (AUC) metrics and correlate them with caspase activation biomarkers in tumor tissues .

Q. What strategies validate this compound's selectivity for GBM CSCs over normal neural cells?

Comparative dose-response studies across cell types are essential. This compound shows a 7.9-fold selectivity for GBM-1 cells (EC50 = 0.22 μM) over human astrocytes (EC50 = 2.9 μM). Researchers can use RNA interference (siRIPK2) or CRISPR-edited RIPK2 knockout cells to confirm target specificity. Additionally, proteomic profiling (e.g., affinity pull-down assays with this compound-PAP probes) identifies off-target interactions .

Q. How can structural modifications improve this compound's blood-brain barrier (BBB) penetration?

Structure-activity relationship (SAR) studies guided by the RIPGBM core reveal modifications tolerated at specific positions. For instance, introducing halogenated groups or reducing molecular weight (<450 Da) may enhance BBB permeability. In silico modeling (e.g., PAMPA-BBB assays) and in vivo microdialysis can validate improvements .

Q. What methodologies resolve contradictions in this compound's dual role in RIPK2 complex formation?

this compound suppresses RIPK2/TAK1 (prosurvival) but promotes RIPK2/caspase 1 (proapoptotic) complexes. Time-resolved fluorescence resonance energy transfer (TR-FRET) assays or proximity ligation assays (PLA) can dynamically monitor these interactions. Dose-dependent studies (0.125–0.25 μM in vitro) reveal threshold concentrations required for complex switching .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50 values from dose-response curves. For proteomic data, apply false-discovery-rate (FDR) correction in MaxQuant or similar software .

- Experimental Controls : Include RIPK2 inhibitors (e.g | necrostatin-1) and caspase inhibitors (e.g., Z-VAD-FMK) to confirm mechanistic pathways .

- Ethical Compliance : Adhere to animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare) for xenograft studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.